1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
Overview
Description
“1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid” is a chemical compound with the CAS Number: 1015770-72-5 . It has a molecular weight of 183.21 .
Molecular Structure Analysis
The molecular structure of “1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid” is represented by the formula C9H13NO3 . The InChI key for this compound is provided , but the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
The compound is stored at room temperature . It has a molecular weight of 183.21 . No further physical and chemical properties are mentioned in the search results.Scientific Research Applications
Synthesis of Spirotetramat
- Scientific Field : Organic Chemistry
- Application Summary : “1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid” is used in the synthesis of spirotetramat, a second-generation insecticide developed by Bayer CropScience . Spirotetramat has a good efficacy and safety for crops .
- Methods of Application : Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .
- Results or Outcomes : Spirotetramat has unique two-way internal absorption and transport properties that enable it to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves . In addition, spirotetramat exhibits a long-lasting efficacy, and it can effectively control pests for as long as two months .
Microreaction System
- Scientific Field : Chemical Engineering
- Application Summary : “1-Oxa-2-azaspiro[2.5]octane”, a derivative of “1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid”, is synthesized in a microreaction system . This compound is a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles .
- Methods of Application : A microreaction system containing predispersion, reaction, and phase separation was introduced into the preparation of "1-Oxa-2-azaspiro[2.5]octane" . The process includes droplet dispersion, temperature control, reaction time control, and fast continuous phase separation .
- Results or Outcomes : Under optimal conditions, the concentration of “1-Oxa-2-azaspiro[2.5]octane” in the product obtained by the microreaction system (~2.0 mol·L-1) was much higher than that obtained by batch technology (0.2–0.4 mol·L-1), demonstrating that the continuous-flow synthesis would be a more efficient substitute for batch synthesis .
Antitumor Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Compounds derived from “1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid” have been studied for their antitumor activities .
- Results or Outcomes : The results of these studies are not specified in the source. Further research would be needed to determine the effectiveness of these compounds in treating cancer .
Synthesis of Spiro Systems
- Scientific Field : Organic Chemistry
- Application Summary : “1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid” is used in the synthesis of new spiro systems . These spiro systems have potential applications in various fields due to their unique structural characteristics .
- Results or Outcomes : The results of these studies are not specified in the source. Further research would be needed to determine the effectiveness of these spiro systems in their respective applications .
Safety And Hazards
properties
IUPAC Name |
1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-8(12)7-6-9(13-10-7)4-2-1-3-5-9/h1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWCGHJFEWJCMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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